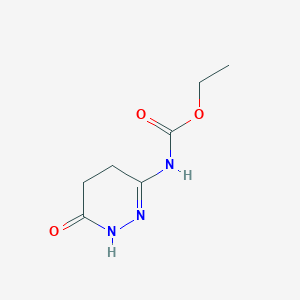
Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can be synthesized through a cycloaddition reaction. One common method involves the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. This reaction is typically carried out under transition-metal-free conditions, making it an economical and practical approach . The reaction conditions are mild, and the process is known for its high efficiency and wide substrate scope.
Industrial Production Methods
While specific industrial production methods for Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes that ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate can be compared with other pyridazine and pyridazinone derivatives. Similar compounds include:
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position.
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
These compounds share similar structural features but differ in their specific functional groups and biological activities. Ethyl(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl (6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbamate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C7H11N3O3
- Molecular Weight : 185.18 g/mol
- Structure : This compound features a tetrahydropyridazine ring with an oxo group and an ethyl carbamate moiety, which may enhance its solubility and bioactivity compared to structurally similar compounds.
Antimicrobial Activity
Preliminary studies suggest that compounds structurally related to this compound may possess antimicrobial properties. These compounds can interact with bacterial cell membranes or inhibit vital metabolic pathways .
Anticancer Potential
The unique structural features of this compound suggest potential anticancer activity. Similar compounds have been shown to modulate enzyme activity involved in cancer progression .
The mechanisms through which this compound exerts its biological effects likely involve:
- Enzyme Inhibition : Interaction with enzymes critical for cellular metabolism.
- Receptor Modulation : Binding to specific receptors that regulate cellular signaling pathways.
- Protein-Ligand Interactions : Influencing protein functions through direct binding.
These interactions can lead to downstream effects that alter cellular behavior in therapeutic contexts .
Case Studies and Research Findings
A detailed examination of related compounds provides insights into the potential applications of this compound:
Applications
This compound has potential applications in:
- Pharmaceutical Development : As a scaffold for developing new drugs targeting infectious diseases and cancer.
- Agricultural Chemistry : Possible use as an agrochemical due to its biological activity against pests and pathogens.
- Material Science : Applications in creating novel materials with specific properties derived from its chemical structure.
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl N-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)carbamate |
InChI |
InChI=1S/C7H11N3O3/c1-2-13-7(12)8-5-3-4-6(11)10-9-5/h2-4H2,1H3,(H,10,11)(H,8,9,12) |
InChI Key |
OMAHVQULDLAVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NNC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















